4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
- is a chemical compound with the following structure:
- It contains a benzamide core with a bromine atom substituted at the 4-position and a thiophene-2-ylmethylene group attached to the amide nitrogen.
- The compound’s structure suggests potential biological activity and interesting properties.
4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide: C8H8BrNO
.Preparation Methods
- One synthetic route involves the Suzuki cross-coupling reaction. Here’s how it’s done:
- Start with 4-bromo-2-methylaniline (1) and 3-bromothiophene-2-carbaldehyde (2b).
- React them in the presence of glacial acetic acid to yield (E)-4-bromo-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide (3b) in excellent yield (94%).
- Further Suzuki coupling with different boronic acids using Pd(PPh₃)₄/K₃PO₄ at 90°C produces monosubstituted and bisubstituted products (5a–5d and 6a–6d) in moderate yields (33–40% and 31–46%, respectively) .
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include boronic acids and palladium catalysts.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, analgesic).
Industry: Consider its use in materials science (e.g., organic electronics, sensors).
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors).
- Further studies are needed to elucidate the exact pathways.
Comparison with Similar Compounds
- Similar compounds include other benzamides, but this specific combination of bromine, thiophene, and oxadiazole groups sets it apart.
- Further literature review may reveal additional unique features .
Remember that this compound’s potential applications and mechanisms are still being explored, and further research is essential to fully understand its properties
Properties
Molecular Formula |
C14H10BrN3O2S |
---|---|
Molecular Weight |
364.22 g/mol |
IUPAC Name |
4-bromo-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
InChI |
InChI=1S/C14H10BrN3O2S/c15-10-5-3-9(4-6-10)14(19)16-8-12-17-13(18-20-12)11-2-1-7-21-11/h1-7H,8H2,(H,16,19) |
InChI Key |
RRZVGGXWSWEHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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